molecular formula C9H15N3O2 B13568406 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid

1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13568406
M. Wt: 197.23 g/mol
InChI Key: BJRJXUNSSZANNS-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrochloride is a high-purity chemical compound provided for research and development purposes. This pyrazole carboxylic acid derivative is characterized by its molecular formula of C 9 H 16 ClN 3 O 2 and a molecular weight of 233.70 . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. As a specialized pyrazole derivative, this compound serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. The structure, featuring a dimethylaminoethyl side chain, makes it a useful precursor for the development of novel molecules with potential pharmacological interest. Researchers can employ it in the synthesis of more complex compounds, study structure-activity relationships (SAR), or explore new chemical spaces. The product requires cold-chain transportation to ensure its stability and integrity upon delivery . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H15N3O2/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3/h6H,4-5H2,1-3H3,(H,13,14)

InChI Key

BJRJXUNSSZANNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCN(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

General Approach

Alternative Preparation Methods

Ester Intermediate Route

An alternative approach involves first synthesizing the ester derivative of the pyrazole carboxylic acid, such as the ethyl ester, followed by alkylation with 2-(dimethylamino)ethyl halide and subsequent hydrolysis to the free acid. This two-step method can offer better control over reaction conditions and product purity.

Step Reagents/Conditions Description
1 5-methyl-1H-pyrazole-4-carboxylic acid + ethanol + acid catalyst Formation of ethyl ester
2 Alkylation with 2-(dimethylamino)ethyl chloride + base Nucleophilic substitution on ester
3 Hydrolysis under acidic or basic conditions Conversion of ester to carboxylic acid

This approach is advantageous in industrial settings where intermediates can be isolated and purified before final conversion.

Oxidative Functionalization

Though less common for this specific compound, oxidative methods can be employed to introduce carboxylic acid groups on pyrazole rings, starting from methyl or other alkyl substituents. However, such methods require careful control to avoid over-oxidation and side reactions.

Reaction Optimization and Parameters

Effect of Base

Potassium carbonate is preferred due to its moderate basicity and compatibility with polar aprotic solvents. Stronger bases may lead to side reactions or decomposition.

Solvent Choice

Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity of the pyrazole nitrogen and solubilize both reactants and base, improving reaction rates.

Temperature and Time

Elevated temperatures (50–80 °C) accelerate reaction kinetics but must be balanced against potential decomposition. Reaction times vary from 6 to 24 hours depending on scale and conditions.

Purification Techniques

Standard purification includes aqueous work-up to remove inorganic salts, followed by organic extraction and recrystallization from solvents such as ethanol or ethyl acetate. Chromatographic methods can be employed for higher purity requirements.

Comparative Data Table of Preparation Conditions

Parameter Method 1: Direct Alkylation Method 2: Ester Intermediate Notes
Starting Material 5-methyl-1H-pyrazole-4-carboxylic acid Ethyl ester of 5-methyl-1H-pyrazole-4-carboxylic acid Ester route often cleaner
Base K2CO3 or NaOH K2CO3 or NaOH Similar bases used
Solvent DMF, DMSO DMF, DMSO, Ethanol (for esterification) Solvent choice critical
Temperature 60–80 °C 50–80 °C Ester hydrolysis requires acidic/basic conditions
Reaction Time 6–12 hours 12–24 hours (including hydrolysis) Longer for ester route
Yield Moderate to high (50–85%) High (70–90%) Ester route can improve yield
Purification Recrystallization, chromatography Recrystallization, chromatography Both require purification

Analytical and Research Data

Spectroscopic analysis (NMR, IR, MS) confirms the structure and purity of the synthesized compound. Optimization studies show that reaction yields and purities are sensitive to reaction temperature and base equivalents.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-5-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The carboxylic acid group may also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-(dimethylamino)ethyl)-5-methyl-1H-pyrazole-4-carboxylic acid with structurally related pyrazole-4-carboxylic acid derivatives:

Compound Substituents Key Properties Synthetic Route Applications/Notes
Target Compound 1-(2-(Dimethylamino)ethyl), 5-methyl, 4-COOH Polar, basic (dimethylamino), acidic (COOH); likely soluble in polar solvents Likely via cyclocondensation and ester hydrolysis (inferred from ) Discontinued commercially; potential pharmacological interest
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid () 1-Phenyl, 5-methyl, 4-COOH Lower polarity than target; mp 136°C; IR: 1705 cm⁻¹ (C=O), 1H NMR: δ 2.4 (CH3) Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine Biologically active; studied for antimicrobial properties
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid () 1,3-Diphenyl, 5-methyl, 4-COOH Higher hydrophobicity; mp 136°C; IR: 1680 cm⁻¹ (C=O) Hydrolysis of ethyl ester with NaOH/MeOH Used in coordination chemistry; forms metal complexes
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid () 1-(4-Cl-phenyl), 4-(2-hydroxyethyl), 5-oxo, 3-COOH Zwitterionic; likely pH-dependent solubility Not specified No direct applications cited; structural similarity to NSAIDs
1-(1,1-Dioxothiolan-3-yl)-5-methyl-1H-pyrazole-4-carboxylic acid () 1-(1,1-Dioxothiolan), 5-methyl, 4-COOH Enhanced solubility due to sulfone group; IR: 1730 cm⁻¹ (C=O) Not specified Potential use in sulfone-based drug design
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid () 1-(4-MeO-phenyl), 5-methyl, 4-COOH Moderate polarity; mp not reported Likely via ester hydrolysis (analogous to ) Intermediate in agrochemical synthesis

Key Structural and Functional Differences:

Substituent Effects on Polarity: The dimethylaminoethyl group in the target compound increases polarity and basicity compared to phenyl or methoxyphenyl substituents in analogs (e.g., ). This enhances solubility in aqueous media, critical for drug delivery . Chlorophenyl () and sulfone () substituents introduce electron-withdrawing effects, altering acidity and reactivity .

Biological Activity: The phenyl-substituted analog () exhibits antimicrobial activity, while the target compound’s dimethylamino group may confer CNS activity (e.g., interaction with neurotransmitter receptors) .

Synthetic Accessibility: Diphenyl derivatives () require multi-step synthesis, whereas the target compound’s dimethylaminoethyl group may simplify functionalization due to the amine’s nucleophilicity .

Q & A

Q. Key Considerations :

  • Reaction Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity for cyclocondensation.
  • Temperature : Elevated temperatures (~80–100°C) improve cyclization efficiency but may risk decomposition of sensitive intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions for aryl substitutions, though this is more relevant to advanced derivatives .

How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic Research Question
A multi-spectral approach is critical:

  • ¹H/¹³C NMR : The pyrazole ring protons resonate at δ 6.5–7.5 ppm, while the dimethylaminoethyl group shows signals at δ 2.2–2.8 ppm (N–CH₃) and δ 3.5–4.0 ppm (CH₂–N). The carboxylic acid proton (if present) appears as a broad peak at δ 10–12 ppm .
  • IR Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid (C=O stretch). N–H stretches (if present) appear at 3200–3400 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₉H₁₅N₃O₂ (theoretical m/z: 213.1118) .

Validation : Compare spectral data with structurally analogous compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where NMR and IR profiles are well-documented .

What strategies are effective for introducing the dimethylaminoethyl substituent at the pyrazole ring's 1-position?

Advanced Research Question
Method 1 : Direct alkylation of a pyrazole precursor (e.g., 5-methyl-1H-pyrazole-4-carboxylic acid) using 2-chloro-N,N-dimethylethylamine.

  • Conditions : Use K₂CO₃ as a base in DMF at 80°C for 12 hours. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) .
  • Challenge : Competing O-alkylation can occur; monitor by TLC and optimize stoichiometry (1.2 equivalents of alkylating agent).

Method 2 : Hydrazine derivatization: React β-ketoesters with pre-synthesized 2-(dimethylamino)ethylhydrazine. This avoids post-synthesis alkylation but requires custom hydrazine synthesis .

Contradictions : highlights that alkylation efficiency varies with solvent polarity—non-polar solvents favor N-alkylation over O-alkylation.

How do electronic effects of substituents impact the compound's reactivity in further derivatization?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : The carboxylic acid at position 4 deactivates the pyrazole ring, reducing electrophilic substitution reactivity. However, it enhances hydrogen-bonding potential for coordination chemistry .
  • Dimethylaminoethyl Group : The basic N,N-dimethyl group increases solubility in polar solvents and can participate in acid-base interactions during salt formation.

Case Study : In Suzuki-Miyaura coupling (), electron-rich aryl boronic acids react faster with brominated pyrazole intermediates. For the target compound, the dimethylaminoethyl group may sterically hinder coupling at position 1 but activate position 5 for substitution .

What analytical approaches resolve discrepancies in pKa or log P values compared to similar pyrazole carboxylic acids?

Advanced Research Question

  • pKa Measurement : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., water/DMSO). Compare with computational models (e.g., COSMO-RS) .
  • log P Determination : Employ shake-flask method (octanol/water partitioning) or reverse-phase HPLC (calibrated with standards like benzocaine) .

Data Contradictions : notes that pKa values for pyrazole carboxylic acids vary by ±0.5 units due to solvent effects. For example, 1-methyl-1H-pyrazole-4-carboxylic acid has a pKa of 3.2 in water but 4.1 in 50% DMSO. Always report solvent conditions .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). The carboxylic acid group often binds to catalytic residues .
  • QSAR Models : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with bioassay data from analogous compounds. For example, methyl groups at position 5 enhance metabolic stability .

Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

What purification techniques are optimal for isolating this compound from reaction mixtures?

Basic Research Question

  • Acid-Base Extraction : Utilize the compound’s carboxylic acid group. Adjust pH to 2–3 (using HCl) to precipitate the acid, then filter and recrystallize from ethanol/water .
  • Chromatography : Use silica gel with eluents like CH₂Cl₂/MeOH (95:5) for intermediates. For polar impurities, switch to C18 reverse-phase columns .

Pitfalls : notes that prolonged exposure to acidic conditions during purification may decarboxylate the compound. Monitor by TLC .

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